Edaravone
Overview
Description
Edaravone is a free-radical scavenger and anti-oxidant, used to help recovery after a stroke and to slow the progress of amyotrophic lateral sclerosis (ALS). It has been used in Japan since 2001 to aid recovery after a stroke and was approved by the Food and Drug Administration (FDA) in 2017 to treat ALS .
Synthesis Analysis
Edaravone analogues have been synthesized and characterized for their antioxidant properties, radical scavenging potential, and copper-chelating capabilities . The synthesis of these analogues involves different mechanisms and reaction sites .Molecular Structure Analysis
Edaravone is a pyrazolone that is 2,4-dihydro-3H-pyrazol-3-one which is substituted at positions 2 and 5 by phenyl and methyl groups, respectively . Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol .Chemical Reactions Analysis
The reactions of OH radicals with the neutral and anionic forms of Edaravone have been studied using Density Functional Theory. Different mechanisms and reaction sites have been considered .Physical And Chemical Properties Analysis
Edaravone appears as a white to off-white powder or crystals . Literature solubilities and NMR and IR studies have been used to obtain properties or descriptors of edaravone .Scientific Research Applications
Neuroprotective Effects in Amyotrophic Lateral Sclerosis (ALS) and Other Neurodegenerative Conditions
Research has shown that edaravone can slow motor decline and reduce abnormal protein deposition in ALS mouse models, suggesting potential benefits for human ALS treatment Ito et al., 2008. Additionally, it has been observed to protect against retinal damage and support neuronal survival under oxidative stress conditions, indicating its broader neuroprotective capabilities Inokuchi et al., 2009.
Cardiovascular Protection
Edaravone exhibits protective effects on cardiovascular diseases by reducing ischemic damage, inflammation, and enhancing endothelial function, highlighting its potential as a novel treatment option for a variety of cardiovascular conditions Kikuchi et al., 2013.
Enhancement of Neurogenesis and Reduction of Oxidative Stress
Studies have shown that edaravone can enhance neurogenesis, reduce oxidative stress, and improve outcomes after cerebral ischemia, suggesting mechanisms that include anti-apoptotic and anti-inflammatory effects, as well as the scavenging of free radicals Lei et al., 2014.
Application in Acute Brain Infarction
Edaravone has demonstrated efficacy in reducing neuronal damage and improving functional outcomes in models of acute brain infarction, supporting its use in clinical settings for stroke patients Müllges et al., 2003.
Protective Effects in Other Models of Neurological Damage
Further research indicates edaravone's protective effects in models of traumatic brain injury, Parkinson's disease, and light-induced photoreceptor degeneration, underscoring its potential for treating a wide range of neurodegenerative and stress-related conditions Itoh et al., 2010; Xiong et al., 2011.
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-2-phenyl-4H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELUYTUMUWHWMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
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Record name | edaravone | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Edaravone | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021130 | |
Record name | 1-Phenyl-3-methyl-5-pyrazolone | |
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Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-phenyl-3-methyl-5-pyrazolone appears as white to off-white powder or crystals. (NTP, 1992), White solid; [Merck Index] Light yellow odorless powder; [Alfa Aesar MSDS] | |
Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
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Record name | 3-Methyl-1-phenyl-2-pyrazolin-5-one | |
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Boiling Point |
549 °F at 105 mmHg (NTP, 1992), 191 °C @ 17 MM HG; 287 °C @ 105 MM HG | |
Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
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Record name | Edaravone | |
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Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
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Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 73 °F (NTP, 1992), SOL IN HOT WATER & HOT ALCOHOL; SLIGHTLY SOL IN BENZENE; INSOL IN PETROLEUM ETHER | |
Record name | SID855774 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
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Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F (NTP, 1992), LESS THAN 0.01 MM @ 20 °C | |
Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
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Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
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Mechanism of Action |
Oxidative stress and reactive oxygen species (ROS) production have been implicated in various neurological disorders, such as amyotrophic lateral sclerosis (ALS) and cerebral ischemia. Oxidative stress caused by excess ROS damages endothelial cells in the cerebral vasculature as well as neuronal cell membranes, leading to neuronal cell death. Edaravone is a free radical scavenger that scavenges and suppresses the generation of hydroxyl radicals and peroxynitrite radicals. The exact mechanism of action of edaravone in ALS has not been fully elucidated; however, edaravone is thought to mediate therapeutic effects via its antioxidant properties. Since oxidative stress has been implicated in the pathophysiology of ALS and cerebral ischemia, inhibiting lipid peroxidation, suppressing endothelial cell damage induced by lipid peroxides, and scavenging free radicals may lead to neuroprotective effects. Edaravone has no effect on superoxide production. It is suggested that edaravone may also possess anti-inflammatory properties, as it inhibited neutrophil activation and suppressed inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS) expression in animal models. It was also shown to ameliorate ROS-induced inflammatory oxidative stress after ischemic brain reperfusion. | |
Record name | Edaravone | |
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Product Name |
Edaravone | |
Color/Form |
MONOCLINIC PRISMS FROM WATER, WHITE POWDER OR CRYSTALS | |
CAS RN |
89-25-8; 19735-89-8, 89-25-8 | |
Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
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Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
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Melting Point |
261 to 266 °F (NTP, 1992), 127 °C | |
Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |
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Record name | Edaravone | |
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